physicochemical properties of (4-(Diisopropylcarbamoyl)pyridin-3-yl)boronic acid
physicochemical properties of (4-(Diisopropylcarbamoyl)pyridin-3-yl)boronic acid
Executive Summary
(4-(Diisopropylcarbamoyl)pyridin-3-yl)boronic acid (CAS 868997-86-8) is a specialized heterocyclic building block designed for the synthesis of polysubstituted pyridine scaffolds. Unlike simple pyridyl boronic acids, this molecule features a bulky ortho-directing metalation group (the diisopropylamide) adjacent to the boronic acid moiety. This structural arrangement offers unique synthetic opportunities for accessing 3,4-disubstituted pyridines—a privileged motif in kinase inhibitors—but simultaneously introduces significant physicochemical challenges, including steric hindrance and accelerated protodeboronation pathways. This guide provides a comprehensive technical profile to ensure reproducible handling and successful application in cross-coupling workflows.
Structural & Molecular Identity
The compound is an amphoteric heterocycle. The bulky diisopropyl group at the C4 position dictates the molecule's conformation, forcing the amide bond out of planarity with the pyridine ring to minimize steric clash with the adjacent boronic acid.
| Parameter | Technical Detail |
| Chemical Name | (4-(Diisopropylcarbamoyl)pyridin-3-yl)boronic acid |
| CAS Registry Number | 868997-86-8 |
| Molecular Formula | C₁₂H₁₉BN₂O₃ |
| Molecular Weight | 250.10 g/mol |
| SMILES | CC(C)N(C(=O)C1=C(C=NC=C1)B(O)O)C(C)C |
| Appearance | White to off-white powder (hygroscopic) |
| Structural Class | Ortho-substituted Heteroaryl Boronic Acid |
Physicochemical Properties
Solubility & Lipophilicity
The presence of the lipophilic diisopropyl group balances the polar boronic acid functionality, making the compound soluble in a range of polar aprotic solvents.
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Primary Solvents: DMSO (>50 mg/mL), DMF, Methanol.
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Secondary Solvents: THF (moderate solubility), Dichloromethane (low).
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Aqueous Solubility: Low at neutral pH. Solubility increases significantly at pH > 9 (formation of boronate anion) and pH < 2 (protonation of pyridine nitrogen).
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LogP (Predicted): ~1.2 (The lipophilic amide significantly raises LogP compared to unsubstituted pyridyl boronic acids).
Acid-Base Profile (Amphoterism)
This molecule possesses two distinct ionizable centers:
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Pyridine Nitrogen (Basic): The electron-withdrawing nature of the C4-amide and C3-boronic acid significantly reduces the basicity of the pyridine nitrogen compared to pyridine (pKa ~5.2). Expect a pKa of 3.0 – 3.5 .
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Boronic Acid (Acidic): Typically exhibits a pKa of 8.0 – 9.0 . However, the ortho-amide may facilitate Lewis acid-base interactions (B-O-H···O=C hydrogen bonding), potentially stabilizing the boronate anion and slightly lowering the pKa.
Stability: The Protodeboronation Risk
Critical Warning: Like many 3-pyridyl boronic acids with electron-withdrawing substituents, this compound is prone to protodeboronation (cleavage of the C-B bond) under aqueous basic conditions.
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Mechanism: The electron-deficient pyridine ring renders the C3 position susceptible to hydrolytic cleavage, particularly when the boronate species is formed (high pH).
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Mitigation: Avoid prolonged exposure to strong bases (e.g., NaOH, KOH) at high temperatures. Use mild bases (e.g., K₃PO₄, Cs₂CO₃) and anhydrous conditions where possible.
Caption: Mechanism of base-catalyzed protodeboronation. High pH promotes the formation of the boronate anion, the reactive species for C-B bond cleavage.
Synthetic Utility: The "Ortho-Effect"
The defining feature of this compound is the steric bulk of the diisopropylcarbamoyl group. While this group likely facilitated the synthesis of the boronic acid (via Directed Ortho Metalation - DoM), it presents a challenge for downstream Suzuki-Miyaura coupling.
Steric Hindrance in Cross-Coupling
The bulky amide group shields the C3-boronic acid, making the transmetallation step of the catalytic cycle the rate-determining bottleneck.
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Standard Ligands Fail: Phenyl-based phosphines (e.g., PPh₃) often result in low yields due to their inability to facilitate transmetallation at the crowded center.
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Solution: Utilize electron-rich, bulky dialkylbiaryl phosphine ligands (Buchwald ligands) such as SPhos or XPhos . These ligands create a flexible pocket that accommodates the steric bulk while accelerating oxidative addition.
Boroxine Equilibrium
In the solid state, this compound likely exists as a trimeric anhydride (boroxine). This is a reversible dehydration product.
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Stoichiometry Implication: When weighing the reagent, assume a variable water content. It is often effective to add a small amount of water to the reaction solvent (e.g., Dioxane/H₂O 10:1) to hydrolyze the boroxine back to the reactive monomeric boronic acid species in situ.
Caption: The Suzuki catalytic cycle.[1][2][3] The bulky C4-amide hinders the Transmetallation step (red), necessitating specialized ligands.
Experimental Protocol: Optimized Cross-Coupling
This protocol is designed to overcome the steric hindrance of the diisopropylamide group while minimizing protodeboronation.
Reagents:
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(4-(Diisopropylcarbamoyl)pyridin-3-yl)boronic acid (1.2 equiv)
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Aryl Bromide/Chloride partner (1.0 equiv)
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Catalyst: Pd(OAc)₂ (5 mol%) + SPhos (10 mol%) (Pre-complexation recommended)
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Base: K₃PO₄ (2.0 equiv) – Milder than carbonates, reduces deboronation.
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Solvent: 1,4-Dioxane / Water (10:1 v/v) – Water is essential for boroxine hydrolysis.
Workflow:
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Inerting: Charge a reaction vial with the aryl halide, boronic acid, Pd(OAc)₂, SPhos, and K₃PO₄. Seal and purge with Nitrogen/Argon for 5 minutes.
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Solvation: Add degassed Dioxane/Water mixture via syringe.
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Activation: Heat the reaction block to 80–90°C . Note: Do not exceed 100°C to avoid thermal decomposition.
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Monitoring: Monitor via LC-MS. Look for the consumption of the aryl halide. If protodeboronation (formation of N,N-diisopropylisonicotinamide) is observed, lower the temperature to 60°C and extend reaction time.
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Workup: Dilute with EtOAc, wash with water/brine. The product will partition into the organic phase.
Handling, Storage & Safety
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Storage: Store at 2–8°C in a tightly sealed container. The compound is hygroscopic; moisture absorption can alter stoichiometry but does not degrade the compound chemically unless basic impurities are present.
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Stability: Stable for >1 year if kept dry.
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Safety: Irritating to eyes, respiratory system, and skin (H315, H319, H335). Handle in a fume hood.
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Dehydration: Upon heating >100°C in a vacuum, the compound will convert to the boroxine anhydride. This is reversible.
References
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Lennox, A. J. J., & Lloyd-Jones, G. C. (2014). Selection of Boron Reagents for Suzuki–Miyaura Coupling. Chemical Society Reviews, 43(1), 412–443.[4] Link
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Kinzel, T., Zhang, Y., & Buchwald, S. L. (2010). A New Palladium Precatalyst Allows for the Fast Suzuki−Miyaura Coupling Reactions of Unstable Polyfluorophenylboronic Acids. Journal of the American Chemical Society, 132(40), 14073–14075. Link
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Cox, P. A., et al. (2017). Protodeboronation of Heteroaryl Boronic Acids: A Kinetic and Mechanistic Study. Journal of the American Chemical Society, 139(3), 1312–1318. Link
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Billingsley, K., & Buchwald, S. L. (2007). An Improved System for the Palladium-Catalyzed Suzuki-Miyaura Cross-Coupling of Aryl Halides with Arylboronic Acids. Journal of the American Chemical Society, 129(11), 3358–3366. Link
